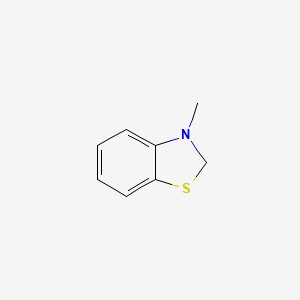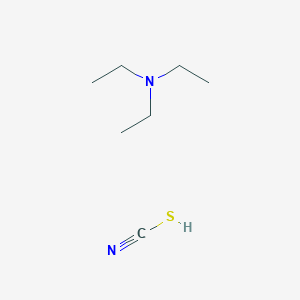
N,N-diethylethanamine; thiocyanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine; thiocyanic acid is a compound formed by the combination of N,N-diethylethanamine and thiocyanic acid in a 1:1 ratio. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine; thiocyanic acid typically involves the reaction of N,N-diethylethanamine with thiocyanic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine; thiocyanic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines and thiocyanates.
Substitution: The compound can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, thiocyanates, and substituted derivatives of N,N-diethylethanamine .
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine; thiocyanic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which N,N-diethylethanamine; thiocyanic acid exerts its effects involves the interaction of its functional groups with molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions, while the N,N-diethylethanamine moiety can interact with biological molecules through hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-diethylethanamine; thiocyanic acid include:
Triethylamine: A tertiary amine with similar chemical properties but without the thiocyanate group.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Thiocyanic acid: The parent compound of the thiocyanate group
Uniqueness
This compound is unique due to the presence of both the N,N-diethylethanamine and thiocyanate groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
32061-78-2 |
|---|---|
Molekularformel |
C7H16N2S |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
N,N-diethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;3H |
InChI-Schlüssel |
QLHCYPWYDGVVPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C(#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



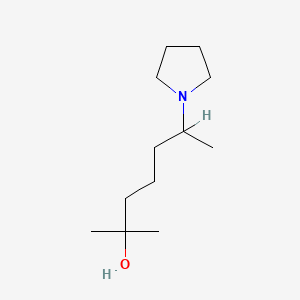

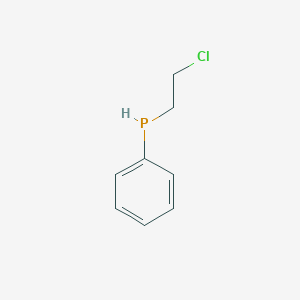

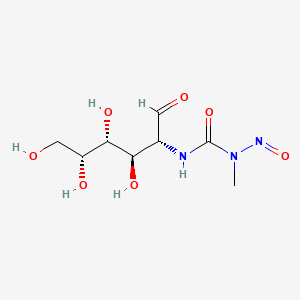
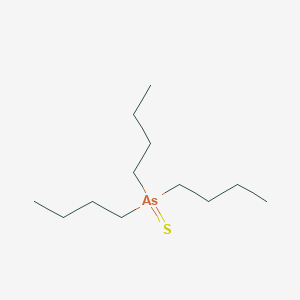
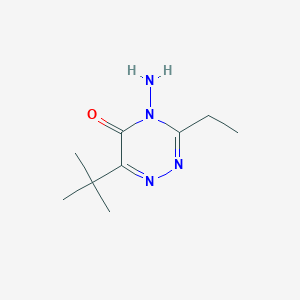
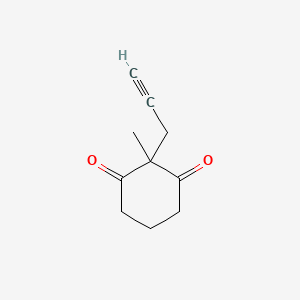
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)

